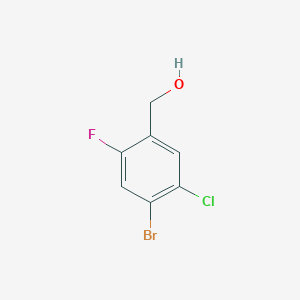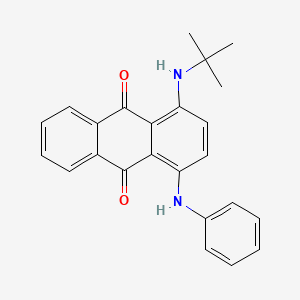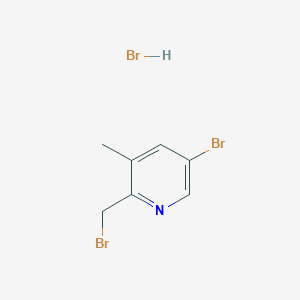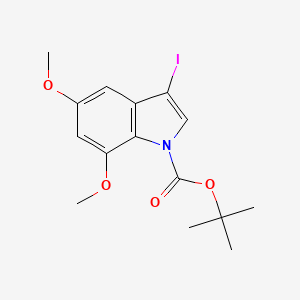
1h-Indole-1-carboxylic acid,3-iodo-5,7-dimethoxy-,1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-1-carboxylic acid, 3-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features an indole core substituted with iodine and methoxy groups, making it a valuable molecule for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-carboxylic acid, 3-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the indole core. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Iodination: The indole core is then iodinated at the 3-position using iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide.
Methoxylation: Methoxy groups are introduced at the 5 and 7 positions through electrophilic aromatic substitution using methanol and a strong acid catalyst like sulfuric acid.
Esterification: Finally, the carboxylic acid group at the 1-position is esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. Continuous flow reactors and automated systems can enhance efficiency and yield. Catalysts and reagents are chosen to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole-1-carboxylic acid, 3-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can remove the iodine substituent, yielding simpler indole derivatives.
Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under mild conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Deiodinated indole derivatives.
Substitution: Various substituted indoles depending on the nucleophile used.
Applications De Recherche Scientifique
1H-Indole-1-carboxylic acid, 3-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including natural products and pharmaceuticals.
Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Industry: It is used in the synthesis of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-1-carboxylic acid, 3-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways.
Pathways Involved: By affecting these targets, the compound can influence pathways related to cell growth, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Indole-3-carboxylic acid, 6-cyano-2-[1-(4-ethylphenyl)-1-methylethyl]-, 1,1-dimethylethyl ester
- 1H-Indole-2-carboxylic acid, ethyl ester
- tert-Butyl 5-iodoindoline-1-carboxylate
Uniqueness
1H-Indole-1-carboxylic acid, 3-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of iodine and methoxy groups enhances its reactivity and potential for diverse applications compared to other indole derivatives.
This detailed overview highlights the significance of 1H-Indole-1-carboxylic acid, 3-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester in various fields, from synthetic chemistry to biomedical research
Propriétés
Formule moléculaire |
C15H18INO4 |
|---|---|
Poids moléculaire |
403.21 g/mol |
Nom IUPAC |
tert-butyl 3-iodo-5,7-dimethoxyindole-1-carboxylate |
InChI |
InChI=1S/C15H18INO4/c1-15(2,3)21-14(18)17-8-11(16)10-6-9(19-4)7-12(20-5)13(10)17/h6-8H,1-5H3 |
Clé InChI |
ARPQVLCTAKBRGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC(=C2)OC)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)

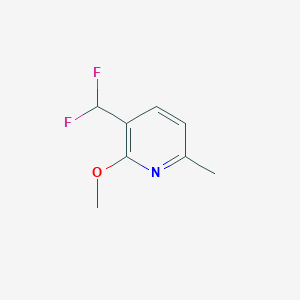


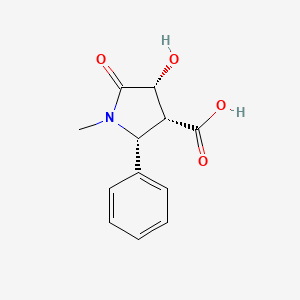

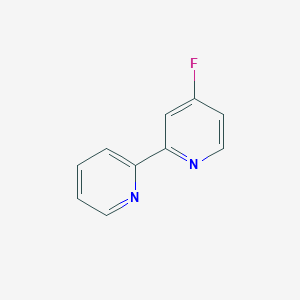
![2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane](/img/structure/B13131406.png)

